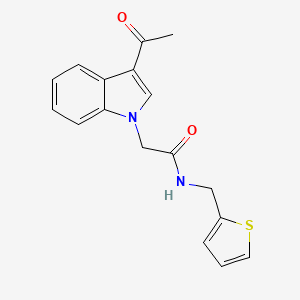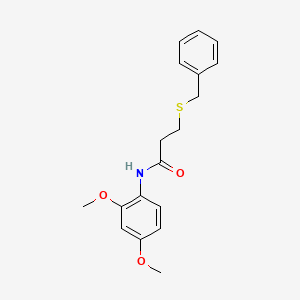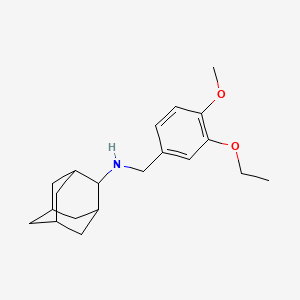
2-(3-acetyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is found in many natural products and has numerous biological activities.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cells, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-acetyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant biological effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Some of these include:
1. Investigating the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
2. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods for this compound to make it more accessible for research purposes.
4. Exploring the potential use of this compound in other areas of research, such as drug delivery and imaging.
In conclusion, this compound is a promising compound that has shown significant potential in various scientific research fields. Its unique structure and biological activities make it an attractive target for further research and development.
Synthesis Methods
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide involves the reaction of 3-acetylindole with 2-thienylmethylamine in the presence of acetic anhydride and pyridine. The product is obtained as a yellow solid with a melting point of 156-158°C.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(20)15-10-19(16-7-3-2-6-14(15)16)11-17(21)18-9-13-5-4-8-22-13/h2-8,10H,9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRPKKWUENYICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)

![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)

![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)


![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)

![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)